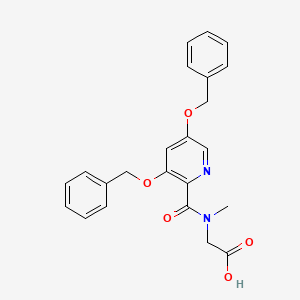
Methyl (3,5-bis(benzyloxy)picolinoyl)glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3,5-bis(benzyloxy)picolinoyl)glycinate is a complex organic compound with the molecular formula C23H22N2O5 and a molecular weight of 406.43 g/mol . This compound is characterized by its unique structure, which includes a picolinoyl group substituted with two benzyloxy groups and a glycinate ester. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3,5-bis(benzyloxy)picolinoyl)glycinate typically involves multiple steps. One common method includes the reaction of 3,5-dihydroxybenzoic acid with benzyl chloride to form 3,5-bis(benzyloxy)benzoic acid. This intermediate is then reacted with picolinic acid and glycine methyl ester under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is typically carried out in large-scale reactors with continuous monitoring to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Methyl (3,5-bis(benzyloxy)picolinoyl)glycinate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl (3,5-bis(benzyloxy)picolinoyl)glycinate is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl (3,5-bis(benzyloxy)picolinoyl)glycinate exerts its effects involves its interaction with specific molecular targets. The benzyloxy groups may facilitate binding to certain enzymes or receptors, influencing biochemical pathways. The picolinoyl group can interact with metal ions, affecting catalytic activities in various reactions .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,5-bis(benzyloxy)benzoate: Similar structure but lacks the picolinoyl and glycinate groups.
3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives: Different functional groups but similar aromatic substitution patterns.
Properties
Molecular Formula |
C23H22N2O5 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
2-[[3,5-bis(phenylmethoxy)pyridine-2-carbonyl]-methylamino]acetic acid |
InChI |
InChI=1S/C23H22N2O5/c1-25(14-21(26)27)23(28)22-20(30-16-18-10-6-3-7-11-18)12-19(13-24-22)29-15-17-8-4-2-5-9-17/h2-13H,14-16H2,1H3,(H,26,27) |
InChI Key |
JOXXVSGDNFICBB-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)O)C(=O)C1=C(C=C(C=N1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















